molecular formula C17H23N3O B7473621 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B7473621
M. Wt: 285.4 g/mol
InChI Key: MQGTZCMJARYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and inflammation. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine binds to the A1 receptor and activates a signaling pathway that regulates various physiological processes, including sleep, cardiac function, and inflammation. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile blocks the binding of adenosine to the A1 receptor and inhibits the downstream signaling pathway, leading to the physiological effects observed in various diseases.
Biochemical and Physiological Effects:
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including improving myocardial perfusion, reducing infarct size, inhibiting cancer cell growth and metastasis, improving cognitive function, and reducing neuroinflammation. These effects are mediated by blocking the adenosine A1 receptor and inhibiting the downstream signaling pathway.

Advantages and Limitations for Lab Experiments

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues. Another advantage is its well-established synthesis method, which allows for easy and efficient production of the compound. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.

Future Directions

There are several future directions for research on 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which can inform its potential clinical use. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on various physiological processes, which can inform the development of more selective and potent adenosine A1 receptor antagonists.

Synthesis Methods

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using various methods, including the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of ammonium chloride, followed by reduction with sodium borohydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. In cardiovascular disorders, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve myocardial perfusion and reduce infarct size in animal models of ischemia-reperfusion injury. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A1 receptor. In neurodegenerative diseases, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-17(2,3)16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGTZCMJARYSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile

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